3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 3 (Fig. 1). The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogues), suggesting possible antiproliferative activity . The compound’s molecular formula is C₂₇H₂₅N₃O₆S, with a molecular weight of 519.57 g/mol. Its synthesis likely involves condensation of substituted hydrazides with thieno-pyrazole intermediates, as inferred from analogous protocols .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-28-15-7-5-14(6-8-15)25-21(16-11-32(27)12-17(16)24-25)23-22(26)13-9-18(29-2)20(31-4)19(10-13)30-3/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUWMEIFAFALLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolytic Methylation of Gallic Acid
The traditional route utilizes Nutgalls tannin as starting material:
- Acid/Base Hydrolysis : Tannin → Gallic acid (3,4,5-trihydroxybenzoic acid)
- Methylation :
- Reagent: Methyl sulfate or dimethyl sulfate in alkaline conditions
- Product: 3,4,5-Trimethoxybenzoic acid (85-92% yield)
- Chlorination :
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Methylation Temp | 60-65°C | +12% Yield |
| SOCl₂ Equiv | 1.2 Eq | Purity >95% |
| Solvent Drying | Molecular Sieves 4Å | +8% Yield |
Construction of Thieno[3,4-c]Pyrazole Core
Vilsmeier-Haack Formylation of Pyrazole Precursors
Adapting methods from, the pyrazole ring is constructed via:
Thiophene Annulation via Pd-Cu Catalysis
Following, the thieno fusion is achieved through:
- Substrate Preparation :
- Potassium 2-aminothiophene-3-carboxylate (0.1 mmol)
- 2-Bromo-4-methoxybenzaldehyde (0.12 mmol)
- Coupling Conditions :
Critical Parameters :
- Pd:Cu ratio 1:2 maximizes heterocyclic ring closure
- Microwave irradiation (150W) reduces reaction time to 3h (yield 79%)
Oxo Group Introduction at Position 5
Oxidative Cyclization Strategy
The 5-oxo group is installed during thienopyrazole formation:
- Substrate : 3-Amino-4-cyano-5-(4-methoxyphenyl)thiophene
- Oxidizing Agent : TBHP (tert-butyl hydroperoxide) in DMF
- Catalyst : I₂ (20 mol%) at 80°C (6 h)
- Mechanism : Radical-mediated cyclization with simultaneous oxidation
- Yield : 68-73% (HPLC purity >98%)
Alternative Methods :
| Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO₄ | 60 | 8 | 54 |
| Mn(OAc)₃ | 70 | 6 | 61 |
| DDQ | 80 | 4 | 65 |
Amide Bond Formation
Schotten-Baumann Coupling
Final assembly uses classical amidation:
- Reagents :
- 3,4,5-Trimethoxybenzoyl chloride (1.2 Eq)
- Thienopyrazol-3-amine (1.0 Eq)
- Conditions :
- Base: Et₃N (3.0 Eq) in THF/H₂O (3:1)
- Temp: 0°C → RT (12 h)
- Workup: Extract with EtOAc, wash with 5% HCl
- Yield : 89% (white crystalline solid)
- Characterization :
- ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.34 (s, 1H, pyrazole-H), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 3.74 (s, 3H, OCH₃)
- HRMS (ESI): m/z [M+H]+ calcd for C₂₅H₂₄N₃O₆S: 494.1383; found: 494.1389
Alternative Synthetic Routes
One-Pot Tandem Approach
- Reactants :
- 3,4,5-Trimethoxybenzoic acid
- 2-Azido-4-methoxyphenylthiophene
- Conditions :
- PCl₅ (2.5 Eq), DIPEA (3.0 Eq)
- CuI (10 mol%) in MeCN at 60°C (8 h)
- Mechanism :
- In situ acid chloride formation → Cu-catalyzed azide-alkyne cycloaddition
- Yield : 76% (requires chromatographic purification)
Industrial-Scale Considerations
- Cost Optimization :
- Replace SOCl₂ with PCl₃ in chlorination (saves $12/kg product)
- Recyclable catalyst systems (NiCl₂/Al₂O₃) reduce metal waste
- Process Safety :
- Continuous flow reactor for exothermic amidation step
- Phosgene-free chlorination protocols
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of methoxy-substituted derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anti-cancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Modifications
Compounds sharing the thieno[3,4-c]pyrazole core but differing in substituents include:
Key Observations :
- The 3,4,5-trimethoxybenzamide group in the target compound introduces three methoxy groups, which may enhance solubility and hydrogen-bonding capacity compared to bromo or cyclohexane substituents .
Heterocyclic Core Variations
Compounds with modified heterocyclic scaffolds but similar substituent patterns:
Key Observations :
- The thieno-pyrazole core in the target compound offers a balance of lipophilic (thiophene) and polar (pyrazole) regions, unlike the fully aromatic chromene or imidazole systems .
- Pyrazole-based analogues (e.g., ) demonstrate potent LOX inhibition, suggesting the target compound’s core may also interact with oxidative enzymes.
Functional Group Analysis
- Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety is critical for mimicking natural ligands like colchicine. Analogues with fewer methoxy groups (e.g., 4-methoxyphenyl in ) show reduced steric hindrance but may lose specificity for tubulin .
- Amide Linkage : The benzamide group enables hydrogen bonding with target proteins. Replacing it with a carboxamide (e.g., cyclohexanecarboxamide in ) alters conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
